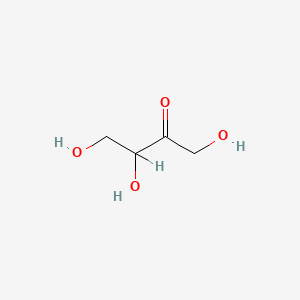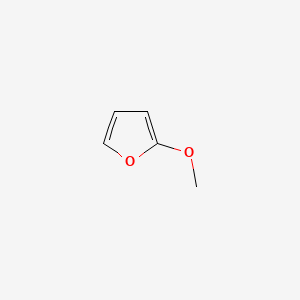
Erythrulose
概要
説明
Erythrulose, also known as D-erythrulose, is a tetrose carbohydrate with the chemical formula C4H8O4. It belongs to the ketose family due to the presence of a ketone group. This compound is primarily known for its use in self-tanning cosmetics, where it is often combined with dihydroxyacetone to produce a natural-looking tan. This compound reacts with amino acids in the proteins of the skin’s outer layers, leading to a color change that mimics a sun tan .
準備方法
Synthetic Routes and Reaction Conditions: Erythrulose can be synthesized through the fermentation of the bacterium Gluconobacter, followed by multiple purification steps. This method involves the conversion of glucose to erythritol, which is then oxidized to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation using specific strains of bacteria or yeast. The process includes the fermentation of glucose or other sugars, followed by purification to obtain this compound in a highly viscous liquid form .
化学反応の分析
Types of Reactions: Erythrulose undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, including acids and other oxidized derivatives.
Reduction: It can be reduced to form erythritol, a sugar alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Major Products:
Oxidation: Acids and other oxidized derivatives.
Reduction: Erythritol.
Substitution: Melanoids, which are responsible for the browning effect in self-tanning products.
科学的研究の応用
Erythrulose has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study carbohydrate chemistry and the Maillard reaction.
Biology: this compound is studied for its role in non-enzymatic browning reactions and its interactions with proteins.
Medicine: Research is ongoing to explore its potential use in skin treatments and its effects on skin health.
Industry: this compound is widely used in the cosmetic industry, particularly in self-tanning products, due to its ability to produce a natural-looking tan without exposure to ultraviolet light
作用機序
Erythrulose exerts its effects through the Maillard reaction, a non-enzymatic browning reaction. This reaction involves the interaction of this compound with free primary or secondary amino groups in the keratin of the skin’s outer layers. The reaction is slow and gentle, allowing for an even and long-lasting tan .
類似化合物との比較
Dihydroxyacetone (DHA): Like erythrulose, dihydroxyacetone is used in self-tanning products.
Erythritol: Erythritol is a sugar alcohol that can be produced from this compound through reduction.
Uniqueness of this compound: this compound is unique in its ability to produce a slow-developing, natural-looking tan without the streaks and orange hue often associated with dihydroxyacetone. Its gentle reaction with skin proteins results in a more even and long-lasting tan .
特性
IUPAC Name |
1,3,4-trihydroxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPHVQVXLPRNCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862137 | |
| Record name | 1,3,4-Trihydroxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40031-31-0 | |
| Record name | Erythrulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40031-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythrulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040031310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Trihydroxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanone, 1,3,4-trihydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHRULOSE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS4GKH53PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane](/img/structure/B1219546.png)
